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  • Product: 2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride
  • CAS: 89740-40-9

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Fluorinated Sulfonamides Using 2-Chloro-1,1,2,2-tetrafluoroethanesulfonyl Chloride

Introduction & Strategic Utility The incorporation of fluorinated motifs, particularly the 1,1,2,2-tetrafluoroethyl group, is a highly effective strategy in modern drug discovery to enhance metabolic stability, modulate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

The incorporation of fluorinated motifs, particularly the 1,1,2,2-tetrafluoroethyl group, is a highly effective strategy in modern drug discovery to enhance metabolic stability, modulate pKa, and increase lipophilicity[1]. Sulfonamides are ubiquitous in medicinal chemistry, and synthesizing fluorinated variants using[2] provides a modular, reliable approach to accessing these valuable pharmacophores. This application note details a robust, high-yield protocol for the sulfonylation of primary and secondary amines using this highly reactive electrophile.

Mechanistic Causality & Reaction Design

Unlike standard alkyl or aryl sulfonyl chlorides (e.g., tosyl chloride), 2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride possesses extreme electrophilicity due to the intense electron-withdrawing effect of the adjacent tetrafluoroethyl moiety[3].

  • Nucleophilic Attack & Kinetics : The amine nucleophile rapidly attacks the sulfur center. Because the activation energy barrier is lowered by the perfluoroalkyl group, the reaction is highly exothermic and must be strictly temperature-controlled (0 °C) to prevent degradation or poly-sulfonylation [4].

  • Base Selection (The Causality of Acid Scavenging) : A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is mandatory. It neutralizes the HCl byproduct, preventing the unreacted amine from forming an unreactive hydrochloride salt[5]. Furthermore, using an organic, non-nucleophilic base minimizes competitive attack on the sulfonyl chloride, which would otherwise lead to undesired sulfene intermediates.

  • Solvent Integrity : The extreme electrophilicity makes the reagent highly susceptible to hydrolysis. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) must be used under an inert atmosphere to prevent the formation of 2-chloro-1,1,2,2-tetrafluoroethanesulfonic acid[6].

Visualizing the Reaction Pathway

Mechanism R1 Amine (R-NH2) INT Sulfonylammonium Transition State R1->INT Nucleophilic Attack R2 CAS 89740-40-9 (Cl-CF2-CF2-SO2Cl) R2->INT PROD Fluorinated Sulfonamide (Cl-CF2-CF2-SO2NH-R) INT->PROD - HCl (via DIPEA) BYP DIPEA·HCl (Precipitate) INT->BYP

Mechanistic pathway of amine sulfonylation using 2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual cues (e.g., fuming, precipitation) are embedded to confirm reaction progress and ensure scientific integrity.

Reagents Required:

  • Amine substrate (1.0 equiv)

  • 2-Chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride (1.1 equiv)[7]

  • DIPEA or Triethylamine (2.0 - 2.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with dry Nitrogen or Argon for 5 minutes.

  • Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (10 mL).

  • Add DIPEA (2.5 mmol, 435 µL) to the solution via syringe. Stir for 5 minutes at room temperature to ensure complete homogenization.

Step 2: Reagent Addition (Critical Step) 4. Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. 5. Draw 2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride (1.1 mmol) into a gas-tight syringe. 6. Self-Validation Check: Add the sulfonyl chloride dropwise over 5–10 minutes. You should observe slight fuming or the immediate formation of a faint white haze (DIPEA·HCl salt precipitation), confirming the rapid kinetics of the sulfonylation[8].

Step 3: Reaction Progression 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). 8. Stir for 2 to 4 hours. Self-Validation Check: Monitor the reaction via TLC (typically 70:30 Hexanes/Ethyl Acetate). The disappearance of the amine spot and the emergence of a less polar product spot indicate completion.

Step 4: Quenching and Extraction 9. Quench the reaction by adding 10 mL of saturated aqueous NaHCO3. Stir vigorously for 10 minutes to hydrolyze any unreacted sulfonyl chloride. 10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 10 mL). 11. Combine the organic layers and wash sequentially with 1 M HCl (10 mL) to remove residual base, followed by brine (15 mL). 12. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification 13. Purify the crude residue via silica gel flash chromatography to yield the pure 2-chloro-1,1,2,2-tetrafluoroethanesulfonamide.

Workflow Visualization

Workflow N1 1. Prepare Amine + DIPEA in Anhydrous DCM N2 2. Cool to 0 °C under N2/Ar atmosphere N1->N2 N3 3. Dropwise Addition of Cl-CF2-CF2-SO2Cl N2->N3 N4 4. Warm to 25 °C Stir for 2-4 hours N3->N4 N5 5. Quench with Sat. NaHCO3 N4->N5 N6 6. Liquid-Liquid Extraction (Collect DCM layer) N5->N6 N7 7. Wash, Dry (Na2SO4), & Concentrate N6->N7 N8 8. Flash Chromatography (Pure Sulfonamide) N7->N8

Step-by-step experimental workflow for the synthesis of fluorinated sulfonamides.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yield, demonstrating why DCM and DIPEA are the optimal pairings for this specific fluorinated electrophile.

SolventBase (Equiv)Temperature ProfileTime (h)Isolated Yield (%)Observation / Causality
DCM DIPEA (2.5) 0 °C → 25 °C 2.5 92% Optimal. Rapid conversion; minimal hydrolysis.
THFTEA (2.5)0 °C → 25 °C4.085%Good yield, but TEA·HCl precipitation makes stirring difficult.
DMFK2CO3 (3.0)25 °C12.041%Poor yield. Heterogeneous base leads to competitive hydrolysis of the sulfonyl chloride.
DCMNone0 °C → 25 °C24.0<10%Reaction stalls due to amine protonation by HCl byproduct.
MeOHDIPEA (2.5)0 °C → 25 °C1.00%Complete failure. Solvent acts as a nucleophile, forming the methyl sulfonate ester.
References
  • Dolbier, W. R., et al. "Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds." Chemistry - A European Journal, 2023. Available at: [Link]

  • ACS Publications. "Organophotoredox-Catalyzed Reductive Tetrafluoroalkylation of Alkenes." The Journal of Organic Chemistry, 2022. Available at: [Link]

Sources

Application

Application and Investigative Protocols for 2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl Chloride (CTFSC) as a Novel Lithium-Ion Battery Electrolyte Additive

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The continuous demand for lithium-ion batteries (LIBs) with higher energy densities, longer cycle...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The continuous demand for lithium-ion batteries (LIBs) with higher energy densities, longer cycle life, and enhanced safety profiles necessitates the exploration of novel electrolyte additives.[1] This document provides a detailed investigative framework for the evaluation of 2-chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride (CTFSC) as a potential film-forming additive for advanced LIB electrolytes. While direct application data for CTFSC in LIBs is not yet established in published literature, its molecular structure, featuring both highly fluorinated and sulfonyl chloride moieties, suggests a strong potential for beneficial electrochemical activity. This guide presents the hypothesized mechanisms of action, detailed protocols for electrolyte preparation and electrochemical testing, and a structured approach to data analysis. It is intended to serve as a foundational resource for researchers venturing into the study of this promising, yet unexplored, additive.

Introduction: The Critical Role of Electrolyte Additives

Liquid electrolytes in conventional lithium-ion batteries, typically a lithium salt like LiPF6 dissolved in a mixture of organic carbonates, face stability challenges at the electrode-electrolyte interphases.[2] The formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a corresponding Cathode Electrolyte Interphase (CEI) on the cathode are paramount for long-term battery performance.[3] Electrolyte additives, even in small concentrations (typically < 5% by weight), can be preferentially decomposed to form these protective layers, thereby preventing continuous electrolyte degradation, minimizing impedance rise, and enhancing the overall safety and lifespan of the battery.[1]

Compound Overview: 2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl Chloride (CTFSC)

CTFSC is a halogenated sulfonyl chloride with the chemical formula C₂Cl₂F₄O₂S.[4] Its properties suggest it could be a potent bifunctional additive. The sulfonyl chloride group is highly reactive and susceptible to reduction, while the tetrafluoroethyl group can contribute to the formation of a robust, LiF-rich SEI, which is known to be beneficial for ionic conductivity and stability.[3]

Table 1: Physicochemical Properties of CTFSC

PropertyValueReference
CAS Number 89740-40-9[4][5]
Molecular Formula C₂Cl₂F₄O₂S[4][5]
Molecular Weight 234.98 g/mol [4][5]
Appearance Expected to be a liquid[6][7]
Density ~1.846 g/cm³ (Predicted)[4]

Hypothesized Mechanism of Action

The proposed benefit of CTFSC as an electrolyte additive stems from its anticipated reductive decomposition at the anode surface during the initial formation cycles.

dot

CTFSC_Mechanism cluster_anode Anode Surface Anode Anode CTFSC CTFSC (C₂Cl₂F₄O₂S) Decomposition Reductive Decomposition CTFSC->Decomposition Reduction at Anode Li_ion Li⁺ Li_ion->Decomposition electron e⁻ electron->Decomposition LiF Lithium Fluoride (LiF) Decomposition->LiF LiCl Lithium Chloride (LiCl) Decomposition->LiCl Sulfonates Lithium Sulfonates (R-SO₃Li) Decomposition->Sulfonates Polymer Polymeric Species Decomposition->Polymer Experimental_Workflow Start Start Electrolyte_Prep Electrolyte Preparation (Control & CTFSC variants) Start->Electrolyte_Prep Cell_Assembly CR2032 Coin Cell Assembly Electrolyte_Prep->Cell_Assembly Formation Formation Cycling (e.g., 2 cycles @ C/20) Cell_Assembly->Formation EIS_Initial Initial EIS Measurement Formation->EIS_Initial Cycling Long-Term Cycling (e.g., 100 cycles @ C/2) EIS_Initial->Cycling EIS_Post Post-Cycling EIS Cycling->EIS_Post Rate_Test Rate Capability Test EIS_Post->Rate_Test Analysis Data Analysis & Post-mortem Characterization Rate_Test->Analysis End End Analysis->End

Caption: Experimental workflow for evaluating CTFSC performance.

  • Long-Term Cycling: Cycle the cells at a moderate rate (e.g., C/2) between defined voltage limits (e.g., 3.0-4.4 V) for a significant number of cycles (e.g., 100-500). Record the discharge capacity and coulombic efficiency for each cycle.

  • Rate Capability: Subject the cells to a series of increasing C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate their performance under high power demands.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at a fully charged or discharged state before and after cycling to monitor changes in cell impedance, which correlates with SEI and CEI stability.

Data Analysis and Interpretation

  • Capacity Retention: Plot the discharge capacity as a function of cycle number. Higher capacity retention in CTFSC-containing cells compared to the control would indicate a more stable SEI.

  • Coulombic Efficiency: A high and stable coulombic efficiency (approaching 100%) suggests effective suppression of parasitic reactions.

  • Impedance Growth: An analysis of the Nyquist plots from EIS will reveal the charge transfer resistance (Rct). A smaller increase in Rct for cells with CTFSC after cycling would signify a more stable and less resistive interphase. [8]

Conclusion and Future Directions

This document outlines a systematic approach for the initial investigation of 2-chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride (CTFSC) as a novel electrolyte additive. The proposed protocols are based on established methodologies in the field of lithium-ion battery research. [9]Successful outcomes, such as improved capacity retention and reduced impedance, would warrant further investigation, including:

  • Surface Analysis: Post-mortem analysis of the electrodes using techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to characterize the composition and morphology of the SEI. [3]* Gas Analysis: In-situ or ex-situ gas chromatography to identify any gaseous byproducts of CTFSC decomposition.

  • Optimization: Fine-tuning the concentration of CTFSC and its combination with other additives to maximize performance benefits.

The exploration of novel additives like CTFSC is a critical step toward the development of next-generation lithium-ion batteries that are safer, longer-lasting, and more powerful.

References

  • Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. (n.d.). OSTI.GOV. [Link]

  • Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. (2020). MDPI. [Link]

  • Direct Evaluation of the Electrode/Electrolyte Interface with Additives by Single-Particle Electrochemical Measurement. (2025). PubMed. [Link]

  • Direct Evaluation of the Electrode/Electrolyte Interface with Additives by Single-Particle Electrochemical Measurement. (2025). ACS Publications. [Link]

  • Effect of Electrolyte Additive on the Electrochemical Stability of Aluminum-graphite Battery. (n.d.). In IOP Conference Series: Materials Science and Engineering. [Link]

  • 2-(2-CHLORO-1,1,2,2-TETRAFLUOROETHOXY)-1,1,2,2-TETRAFLUORO-ETHANESULFONYL FLUORIDE. (n.d.). NextSDS. [Link]

  • Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries. (n.d.). Pacific Northwest National Laboratory. [Link]

  • A multi-functional electrolyte additive for fast-charging and flame-retardant lithium-ion batteries. (n.d.). Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Lithium Battery Electrolyte Additives. (n.d.). Phenyl Silicone Resin. [Link]

  • The Electrolyte Additives for EV Batteries. (n.d.). Retrieved from [Link]

  • 89740-40-9 | Ethanesulfonyl chloride, 2-chloro-1,1,2,2-tetrafluoro-. (n.d.). Aaron Chemicals. [Link]

  • Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. (n.d.). Helmholtz-Zentrum Dresden-Rossendorf. [Link]

  • ETHANESULFONYL CHLORIDE, 2-CHLORO-. (2023). Retrieved from [Link]

  • Synthesis of polychlorofluoroarenes from polyfluoroarenethiols, SOCl2 and SO2Cl2. (n.d.). Retrieved from [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Rsc.org. [Link]

  • New preparation of 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride. (2025). Retrieved from [Link]

  • Some reactions of 2-chloroethanesulfonyl chloride. (n.d.). RIT Digital Institutional Repository. [Link]

  • US20220109187A1 - Lithium ion battery electrolyte additive. (n.d.).
  • 2-Chloroethanesulfonyl chloride. (n.d.). Wikipedia. [Link]

  • 1,1-Dichloro-1,2,2,2-tetrafluoroethane. (n.d.). PubChem. [Link]

  • A High Performance Lithium-Sulfur Battery Enabled by Fish-Scale Porous Carbon/Sulfur Composite and Symmetric Fluorinated Diethoxyethane Electrolyte. (2017). ResearchGate. [Link]

  • US10074874B2 - Additives to improve electrolyte performance in lithium ion batteries. (n.d.).

Sources

Method

Application Note: Handling, Storage, and Synthetic Utility of 2-Chloro-1,1,2,2-tetrafluoroethanesulfonyl Chloride (CTFESC)

Introduction & Mechanistic Causality In contemporary drug development and medicinal chemistry, the incorporation of fluorinated moieties is a privileged strategy used to modulate a drug candidate's lipophilicity, metabol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

In contemporary drug development and medicinal chemistry, the incorporation of fluorinated moieties is a privileged strategy used to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity. 2-Chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride (CTFESC) is a highly reactive electrophilic reagent utilized to install the tetrafluoroethylsulfonyl group into organic scaffolds.

However, the specific electronic properties that make CTFESC a potent synthetic building block also render it exceedingly sensitive to moisture. The highly electron-withdrawing tetrafluoroethyl group (-CF₂CF₂Cl) exerts a profound inductive effect (-I) on the adjacent sulfonyl group. This drastically increases the electrophilicity of the sulfur atom by creating a strong localized partial positive charge (δ+). Consequently, while it reacts efficiently with sterically hindered amines or alcohols, it is also highly susceptible to rapid nucleophilic attack by ambient water molecules 1[1].

The causality of this degradation is detrimental: hydrolysis of CTFESC generates sulfonic acid and hydrogen chloride (HCl) gas. These acidic byproducts not only deplete the active reagent but can autocatalyze further decomposition and degrade acid-sensitive substrates within the reaction mixture. Therefore, strict anhydrous protocols must be employed.

Physicochemical Properties

The quantitative physical properties of CTFESC dictate its handling requirements. Its volatility and density require careful volumetric measurement and temperature control.

PropertyValue
Chemical Name 2-Chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride
CAS Number 89740-40-9[2]
Molecular Formula C₂Cl₂F₄O₂S[3]
Molecular Weight 234.98 g/mol [3]
Density ~1.846 g/cm³ (Predicted)[3]
Appearance Clear, volatile liquid

Reaction Pathway Visualization

The following diagram illustrates the logical relationship between the desired synthetic pathway and the competing degradation pathway when CTFESC is exposed to moisture.

Pathway CTFESC CTFESC (Highly Electrophilic) Product Sulfonamide / Sulfonate (Target) CTFESC->Product Anhydrous Conditions + Base Waste Sulfonic Acid + HCl (Degradation) CTFESC->Waste Hydrolysis (Moisture Exposure) Nuc Nucleophile (Amine/Alcohol) Nuc->Product H2O Trace Moisture (H2O) H2O->Waste

Figure 1: Competing reaction pathways of CTFESC in the presence of nucleophiles versus moisture.

General Handling & Storage Guidelines

To ensure reproducibility, scientists must treat the handling of CTFESC as a self-validating system where every step confirms the absence of moisture.

  • Storage : CTFESC must be stored in sealed ampoules or tightly capped bottles under a dry inert gas (Argon or Nitrogen)[1]. Refrigeration is recommended to minimize thermal degradation. Crucial Step: The reagent must be allowed to warm to room temperature in a desiccator before opening to prevent atmospheric moisture from condensing on the cold liquid.

  • Glassware : All glassware must be rigorously dried in an oven above 100 °C (ideally 150 °C) for several hours or overnight to remove residual and adsorbed water 4[4].

  • Solvents : Only anhydrous solvents should be used. Solvents must be degassed to remove dissolved oxygen and moisture. This is best achieved by subjecting them to 3-5 freeze-pump-thaw cycles.

Experimental Protocols

Protocol A: Preparation of Anhydrous Reaction Setup (Schlenk Line)

Objective: Establish a strictly anhydrous environment. This protocol incorporates built-in validation checks to ensure system integrity.

  • Glassware Assembly : Remove a Schlenk flask, magnetic stir bar, and ground glass stopper from the oven using heat-resistant gloves[4]. Apply a thin layer of hydrocarbon-based grease to the ground glass joints to ensure an airtight seal.

  • Connection : Attach the Schlenk flask to the Schlenk line manifold using thick-walled rubber vacuum tubing.

  • Cycling (Purification) : Open the flask to the vacuum manifold. After ~5 minutes, slowly backfill the flask with inert gas (Argon/N₂)[4]. Repeat this vacuum/inert gas cycle three times to ensure complete removal of atmospheric air and moisture.

    • System Validation Check: Close the manifold tap to the vacuum pump. The pressure in the vacuum manifold should measure around 1 x 10⁻³ mbar and hold steady. A rapid loss of vacuum indicates a leak (e.g., a poorly greased joint), which must be corrected before proceeding.

  • Solvent Addition : Introduce anhydrous, degassed solvent into the Schlenk flask using a dried syringe and needle through a rubber septum, or via cannula transfer for volumes >15 mL.

Protocol B: Typical Amidation/Esterification using CTFESC

Objective: Couple CTFESC with a nucleophile while suppressing competitive hydrolysis.

  • Reagent Preparation : Dissolve the nucleophile (amine or alcohol, 1.0 equiv) and a non-nucleophilic organic base (e.g., Triethylamine or DIPEA, 1.5–2.0 equiv) in the anhydrous solvent within the prepared Schlenk flask.

  • Temperature Control : Cool the reaction mixture to 0 °C or -78 °C using an ice/water or dry ice/acetone bath.

    • Causality: Lowering the temperature suppresses the highly exothermic nature of the sulfonylation reaction and kinetically disfavors competitive side reactions, including trace hydrolysis.

  • Reagent Transfer : Inside a glovebox or using strict syringe techniques under a positive pressure of inert gas, withdraw the required volume of CTFESC (1.1 equiv).

  • Addition : Add the CTFESC dropwise to the cooled reaction mixture while maintaining vigorous stirring.

    • System Validation Check: Monitor the reaction visually. A sudden, uncontrollable exotherm or the rapid evolution of white fumes (HCl gas) indicates moisture contamination and premature hydrolysis. The solution should remain controlled and clear/slightly cloudy as amine-hydrochloride salts precipitate.

  • Reaction Progression : Allow the reaction to slowly warm to room temperature.

    • System Validation Check: Monitor via TLC or LC-MS. Complete consumption of the nucleophile and the appearance of a single major product mass validates the anhydrous integrity of the setup.

  • Quench and Workup : Once complete, quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the hydrochloride salts formed. Extract with an organic solvent (e.g., EtOAc or DCM), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting & Safety

IssueCausality / Root CauseCorrective Action
Low Yield / Starting Material Recovery Hydrolysis of CTFESC prior to or during the reaction due to ambient moisture.Verify solvent is strictly anhydrous. Ensure glassware was oven-dried (>100 °C)[4]. Use a fresh, sealed bottle of CTFESC.
Formation of Multiple Side Products Exothermic degradation or over-reaction due to localized heating.Ensure dropwise addition of CTFESC at strictly reduced temperatures (0 °C or -78 °C). Increase stirring rate.
Syringe Plunger Sticking Reagent fuming and reacting with ambient moisture inside the syringe barrel, forming sulfonic acid residues.Purge the syringe with Argon 3 times before drawing the reagent. Perform transfers inside a glovebox if possible[1].

References

  • [2] Title: 89740-40-9化工百科– 960化工网 | Source: chem960.com | URL: 2

  • [4] Title: The Schlenk Line Survival Guide - LibreTexts | Source: libretexts.org | URL: 4

  • Title: the-schlenk-line-survival-guide.pdf | Source: schlenklinesurvivalguide.com | URL: Link

  • [1] Title: Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry | Source: wdfiles.com | URL: 1

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group | Source: pitt.edu | URL: Link

  • Title: An Illustrated Guide to Schlenk Line Techniques | Source: schlenklinesurvivalguide.com | URL: Link

  • [3] Title: 2-CHLORO-1,1,2,2-TETRAFLUORO-ETHANESULFONYL CHLORIDE - Echemi | Source: echemi.com | URL:3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride (CTFESC)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience yield drops and reagent degradation when working with hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience yield drops and reagent degradation when working with highly fluorinated sulfonyl chlorides.

2-chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride (CTFESC) is an exceptionally potent electrophile. However, the very features that make it a valuable reagent in organic synthesis also make it extremely susceptible to hydrolytic degradation. This guide provides field-proven, mechanistically grounded protocols to prevent hydrolysis during storage and handling.

Core Principles: The Chemistry of CTFESC Instability

To prevent degradation, we must first understand the causality behind it. The sulfonyl chloride group (-SO₂Cl) is inherently electrophilic. In CTFESC, the presence of the highly electronegative tetrafluoroethyl group (-CF₂CF₂Cl) exerts a massive electron-withdrawing inductive effect. This severely depletes electron density around the sulfur atom, making it a prime target for nucleophilic attack by even trace amounts of ambient moisture [1].

When exposed to water, the reaction proceeds via a two-step addition-elimination pathway. Water attacks the sulfur center to form a transient pentacoordinate trigonal bipyramidal intermediate, which rapidly collapses to eliminate a chloride ion [1]. The result is the irreversible formation of 2-chloro-1,1,2,2-tetrafluoroethanesulfonic acid and corrosive hydrogen chloride (HCl) gas [3].

Hydrolysis A CTFESC (Electrophilic Sulfur) B H₂O (Ambient Moisture) C Pentacoordinate Intermediate D Sulfonic Acid (Degradation Product) C->D Chloride Elimination E HCl Gas (Corrosive Byproduct) C->E Chloride Elimination AB AB AB->C Nucleophilic Attack

Caption: Mechanism of CTFESC hydrolysis via nucleophilic attack and chloride elimination.

Frequently Asked Questions (FAQs)

Q1: Why does my sealed bottle of CTFESC "fume" or "pop" when I open it? A1: This is a definitive sign of advanced hydrolysis. The "fuming" is the release of HCl gas, a byproduct of the reaction between CTFESC and moisture that permeated the seal [3]. The buildup of HCl gas pressurizes the container, causing the audible "pop" upon opening. If this occurs, the reagent's molarity is compromised, and it should be re-titrated or discarded.

Q2: How can I analytically detect if my CTFESC has hydrolyzed before starting a critical reaction? A2: Do not rely on visual inspection alone. Use Infrared (IR) Spectroscopy or Nuclear Magnetic Resonance (NMR) [2].

  • IR Spectroscopy: Look for the disappearance of the sharp S-Cl stretching frequency (typically around 1370 and 1170 cm⁻¹) and the appearance of a broad O-H stretch (3000–3500 cm⁻¹) from the newly formed sulfonic acid [2].

  • ¹⁹F NMR: The conversion of the -SO₂Cl group to an -SO₃H group alters the electronic environment of the adjacent -CF₂- group, causing a distinct upfield chemical shift.

Q3: Is refrigeration enough to stop hydrolysis? A3: No. While low temperatures (e.g., -20°C) slow down the kinetic rate of hydrolysis, they do not prevent it if moisture is present. Furthermore, moving a cold bottle into ambient air causes immediate condensation on the glass and septum, drawing water into the reagent when pierced. Absolute moisture exclusion (inert atmosphere) is more critical than temperature alone [3].

Troubleshooting Guide: Storage & Handling

Observed IssueMechanistic CauseCorrective Action / Solution
Bulging septa on storage vials HCl gas generation from ongoing hydrolysis due to moisture ingress.Vent the vial in a fume hood. Discard if highly degraded. Switch to PTFE-lined solid caps for long-term storage instead of pierceable septa.
Inconsistent reaction yields Variable reagent purity; the sulfonic acid byproduct is unreactive in standard sulfonylation pathways.Perform the Pre-Reaction Purity Validation (Protocol 2). Recalculate stoichiometry based on active sulfonyl chloride content.
Cloudy appearance in non-polar solvents Sulfonic acid byproducts are highly polar and often insoluble in solvents like anhydrous DCM or hexane.Centrifuge or filter the reagent mixture through a dry PTFE syringe filter under argon before addition to the reaction vessel.

Quantitative Data: Storage Conditions vs. Stability

To illustrate the critical nature of proper storage, the following table summarizes the expected degradation rates of highly reactive fluorinated sulfonyl chlorides under various conditions.

Storage ConditionAtmosphereTemperatureEstimated Shelf-LifeHydrolysis Rate (% / month)
Sealed Ampoule (Unopened) Argon-20°C> 24 Months< 0.1%
Aliquot in PTFE-capped vial Nitrogen/Argon-20°C6 - 12 Months0.5 - 1.0%
Original Bottle (Opened once) Desiccator (Air)4°C1 - 3 Months5.0 - 10.0%
Benchtop (Ambient) Ambient Air20°C< 1 Week> 40.0% (Rapid failure)

Self-Validating Experimental Protocols

To guarantee the integrity of your CTFESC, implement the following self-validating workflows.

Protocol 1: Anhydrous Aliquoting and Storage Workflow

Causality: Repeatedly piercing a single stock bottle introduces trace moisture with every needle insertion. Aliquoting isolates the bulk supply from repeated exposure.

  • Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 120°C for at least 4 hours. Why amber glass? It prevents UV-catalyzed radical decomposition of the C-Cl bonds.

  • Transfer: Move the hot vials, caps, and the sealed CTFESC stock bottle directly into a glovebox purged with high-purity Argon (H₂O < 1 ppm).

  • Aliquoting: Allow the vials to cool completely under Argon. Dispense single-use volumes (e.g., 1 mL or 500 mg) of CTFESC into the vials.

  • Sealing: Seal tightly with the PTFE-lined caps. Wrap the cap-vial junction with Parafilm.

  • Storage: Remove from the glovebox and immediately store in a -20°C freezer inside a secondary sealed container containing indicating Drierite (desiccant).

  • Self-Validation Step: After 48 hours, inspect a test vial. If the Parafilm is stretched outward, HCl gas is evolving, indicating your glovebox atmosphere was compromised.

Workflow S1 Dry Glassware (120°C, 4h) S2 Glovebox (Ar/N₂ atm) S1->S2 S3 Aliquot (Amber Vials) S2->S3 S4 Seal (PTFE/Parafilm) S3->S4 S5 Store (-20°C) S4->S5

Caption: Step-by-step anhydrous aliquoting and long-term storage workflow for CTFESC.

Protocol 2: Pre-Reaction Purity Validation (NMR Assay)

Causality: Before committing expensive pharmaceutical intermediates to a reaction, you must verify the exact molarity of the active sulfonyl chloride.

  • Sample Prep: In a dry, argon-flushed NMR tube, dissolve 10 mg of your CTFESC aliquot in 0.5 mL of anhydrous CDCl₃.

  • Internal Standard: Add a known mass (e.g., 2 mg) of an anhydrous internal standard, such as 1,4-difluorobenzene, to the tube.

  • Acquisition: Acquire a ¹⁹F NMR spectrum.

  • Analysis: Integrate the -CF₂- signals corresponding to the intact sulfonyl chloride versus the shifted signals of the sulfonic acid byproduct. Compare against the internal standard to calculate the absolute weight percent of active CTFESC.

  • Self-Validation Step: If the calculated purity is below 90%, the reagent has significantly hydrolyzed. You must either purify the reagent (via vacuum distillation if volume permits) or adjust your reaction stoichiometry to account for the exact active molarity, adding extra non-nucleophilic base (e.g., DIPEA) to neutralize the pre-existing HCl and sulfonic acid.

References

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention HoriazonChemical[Link]

Optimization

optimizing reaction yield in 2-chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride substitutions

Welcome to the Technical Support Center for optimizing reactions involving 2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride (CAS: 89740-40-9). This highly electrophilic, bifunctional reagent is a cornerstone for synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing reactions involving 2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride (CAS: 89740-40-9). This highly electrophilic, bifunctional reagent is a cornerstone for synthesizing complex sulfonamides and introducing the tetrafluoroethyl (-CF₂CF₂Cl) group into organic frameworks[1]. However, its extreme sensitivity to moisture and propensity for side reactions require precise experimental control.

This guide provides diagnostic tools, mechanistic FAQs, quantitative optimization data, and self-validating protocols to ensure high-yield transformations.

Diagnostic Decision Tree

If your reaction yields are consistently falling below 40%, use the following diagnostic logic to identify the root cause of the failure.

Troubleshooting Start Low Yield Detected (< 40%) Check1 Is starting material consumed? Start->Check1 PathA Yes (Side Reactions) Check1->PathA TLC/LCMS shows no SM PathB No (Low Reactivity) Check1->PathB SM remains intact SolA1 Check for Hydrolysis (Ensure anhydrous conditions) PathA->SolA1 SolA2 Check for Sulfene Formation (Use sterically hindered base) PathA->SolA2 SolB1 Increase Electrophilicity (Add nucleophilic catalyst) PathB->SolB1 SolB2 Optimize Temperature (Ramp from 0°C to RT) PathB->SolB2

Caption: Troubleshooting decision tree for low product yield in fluoroalkylsulfonyl substitutions.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does the addition of triethylamine (TEA) result in dark, complex reaction mixtures and low yields? A: TEA is a relatively strong, unhindered base. When reacting with highly electrophilic sulfonyl chlorides, strong bases can promote an elimination pathway, forming a highly reactive sulfene intermediate[2].

  • Causality: The strong electron-withdrawing effect of the tetrafluoroethyl group makes the sulfur center hypersensitive. The transient sulfene intermediate is prone to rapid oligomerization or non-selective reactions, leading to dark, intractable mixtures.

  • Solution: Switch to a weaker, aromatic base like pyridine, or a sterically hindered base like N,N-diisopropylethylamine (DIPEA), which neutralizes the generated HCl without triggering aggressive side reactions[2].

Q2: My reaction stalls at 50% conversion despite having excess amine. How can I drive it to completion? A: This is a classic symptom of competitive hydrolysis or insufficient electrophilic activation[3].

  • Causality: 2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride is highly moisture-sensitive. If your solvent is not strictly anhydrous, the reagent hydrolyzes into the inactive sulfonic acid, generating HCl. The HCl then protonates your amine nucleophile, rendering it inactive.

  • Solution: Ensure all reagents and solvents are rigorously dried. Employ a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is far more susceptible to attack by the amine than the parent chloride, accelerating the reaction before hydrolysis can occur[3].

Q3: Can I use this reagent to introduce the tetrafluoroethyl group (-CF₂CF₂Cl) directly onto an alkene? A: Yes, but not via standard nucleophilic substitution.

  • Causality: To functionalize an alkene, the reaction must proceed via a radical pathway. Under photoredox conditions or using metal catalysts, the sulfonyl chloride undergoes homolytic cleavage and desulfonylation (-SO₂) to generate the electrophilic •CF₂CF₂Cl radical[4]. This radical readily adds across electron-rich double bonds[5].

  • Solution: Transition from a basic substitution setup to a photoredox setup using an Ir/Ru photocatalyst or a Zinc-based sulfinate precursor[1].

Quantitative Optimization Data

The following table synthesizes the impact of varying reaction parameters on the nucleophilic substitution (N-sulfonylation) of a standard primary amine using 2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride.

Table 1: Optimization of Reaction Conditions for N-Sulfonylation

EntrySolventBase (Eq.)AdditiveTemp (°C)Yield (%)Causality / Observation
1DCMTEA (2.0)None2535%High sulfene formation / oligomerization[2].
2DCMDIPEA (2.0)None0 to 2562%Steric hindrance prevents side reactions.
3THFPyridine (2.0)None0 to 2571%Pyridine acts as a mild base and activator.
4MeCNPyridine (2.0)DMAP (0.1)0 to 2592% Optimal electrophilic activation via sulfonylpyridinium intermediate[3].
5MeCNPyridine (2.0)DMAP (0.1)6048%Thermal degradation of the highly reactive reagent.

Self-Validating Experimental Protocols (SOPs)

Protocol A: Optimized Nucleophilic Sulfonylation (Amide Synthesis)

This protocol utilizes the optimized conditions from Table 1 (Entry 4) to suppress hydrolysis and sulfene formation[2].

Step 1: Preparation & Purging

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Add the primary amine (1.0 eq) and anhydrous Acetonitrile (MeCN, ~0.1 M).

  • Validation Checkpoint: Ensure the system is under a positive pressure of dry Nitrogen or Argon. Moisture levels in the solvent must be <50 ppm.

Step 2: Base & Catalyst Addition

  • Add anhydrous Pyridine (2.0 eq) and DMAP (0.1 eq) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

Step 3: Reagent Addition

  • In a separate dry vial, dissolve 2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous MeCN.

  • Add this solution dropwise to the stirring amine mixture over 15-20 minutes.

  • Validation Checkpoint: The internal temperature must remain below 5 °C during addition to prevent exothermic degradation. A slight color change (pale yellow) is normal; rapid darkening indicates moisture contamination or base-induced degradation.

Step 4: Monitoring & Workup

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C) over 6 hours.

  • Validation Checkpoint: Monitor by TLC. The disappearance of the amine spot and the appearance of a less polar sulfonamide spot validates successful coupling.

  • Quench the reaction with cold 1M HCl (to neutralize pyridine/DMAP) and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Photoredox-Catalyzed Radical Tetrafluoroethylation

This protocol details the generation of the •CF₂CF₂Cl radical for alkene functionalization[5],[4].

Step 1: Mixture Assembly

  • To an oven-dried vial, add the alkene substrate (1.0 eq), photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), and anhydrous DMF (0.1 M).

  • Add 2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride (1.5 eq).

Step 2: Degassing (Critical Step)

  • Subject the mixture to three freeze-pump-thaw cycles.

  • Validation Checkpoint: Radical pathways are highly sensitive to oxygen. Failure to properly degas will result in complete reaction failure (0% yield) and the formation of oxidized byproducts.

Step 3: Irradiation

  • Irradiate the mixture with blue LEDs (λ = 450-455 nm) at room temperature for 12-24 hours.

  • Validation Checkpoint: Gas evolution (SO₂ bubbles) should be visible during the initial hours of irradiation, confirming the homolytic cleavage and desulfonylation of the reagent[4].

Mechanistic Pathway Visualization

The dual reactivity of 2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride requires careful selection of reaction conditions to dictate the mechanistic pathway.

Mechanism Reagent ClCF2CF2SO2Cl (Reagent) Path1 Nucleophilic Substitution (Amines/Alcohols) Reagent->Path1 Base, NuH Path2 Radical Pathway (Photoredox/Metal Catalysis) Reagent->Path2 Photocatalyst or Cu/Zn Int1 Sulfonyl Ammonium Intermediate Path1->Int1 Int2 •CF2CF2Cl Radical Intermediate Path2->Int2 -SO2 Prod1 Sulfonamide / Sulfonate (Yields >80%) Int1->Prod1 -HCl Prod2 Fluoroalkylated Product (Yields 60-85%) Int2->Prod2 Alkene/Arene

Caption: Competing reaction pathways: Nucleophilic substitution vs. radical fluoroalkylation.

Sources

Troubleshooting

Technical Support Center: Purification and Distillation of 2-chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride

Welcome to the technical support resource for 2-chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical so...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification and handling of this highly reactive reagent. The following question-and-answer section addresses specific issues, explains the underlying chemical principles, and offers validated protocols to ensure the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Compound Properties and Stability

Q1: What are the key physical and chemical properties of 2-chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride that are critical for its purification?

A1: Understanding the fundamental properties of this compound is the first step to designing a successful purification strategy. As a sulfonyl chloride, its high reactivity, particularly towards moisture, is the most critical characteristic to manage.

Key properties are summarized in the table below:

PropertyValueSignificance for Purification & Handling
Chemical Formula C₂Cl₂F₄O₂S[1]Indicates a low molecular weight, halogenated compound, suggesting volatility.
Molecular Weight 234.97 g/mol [1]Useful for all stoichiometric calculations.
Physical State Colorless to pale yellow liquid[2][3]Visual inspection can indicate purity; discoloration may suggest decomposition.[4]
Reactivity Highly reactive with water and other nucleophiles (e.g., alcohols, amines).[2][5][6]All glassware must be scrupulously dried, and the entire process must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis to the corresponding sulfonic acid and HCl.[5]
Predicted Density 1.846 g/cm³[1]Denser than water. This is relevant for aqueous workups if any are performed (not recommended for the pure compound).

Section 2: Purification Strategies and Troubleshooting

Q2: My crude 2-chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride has a yellow or brown tint. What are the likely impurities and is it still usable?

A2: Discoloration is a common issue with sulfonyl chlorides and typically indicates the presence of impurities or decomposition products.[4]

  • Likely Impurities:

    • Decomposition Products: Sulfonyl chlorides can slowly decompose, especially when exposed to trace moisture or heat, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4] These can contribute to color and will certainly affect reactivity in subsequent steps.

    • Hydrolysis Product: The primary impurity is often the corresponding sulfonic acid (2-chloro-1,1,2,2-tetrafluoro-ethanesulfonic acid), formed from reaction with ambient moisture. This is a non-volatile, acidic impurity that can interfere with reactions.

    • Residual Solvents or Reagents: Impurities from the synthesis, such as thionyl chloride (SOCl₂) or solvents, may also be present.

  • Usability: For robust, high-yield reactions, using a discolored reagent is not recommended. The impurities can lead to inconsistent results, lower yields, and complex side-product formation. Purification via vacuum distillation is strongly advised to obtain a colorless, pure product.[7]

Q3: What is the recommended general workflow for purifying this compound?

A3: The most effective and widely applicable method for purifying 2-chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride is fractional vacuum distillation . This technique separates compounds based on their boiling points at a reduced pressure, which is crucial for thermally sensitive substances.[7]

The general workflow is outlined below. The causality is critical: each step is designed to mitigate the compound's high reactivity and potential for decomposition.

PurificationWorkflow cluster_prep Preparation Phase (Moisture Exclusion is Key) cluster_distill Distillation Phase cluster_post Post-Distillation & Storage start Start: Crude Product glassware Oven-Dry All Glassware (Distillation Flask, Condenser, Receiving Flasks) start->glassware 1. Scrupulous Drying assemble Assemble Distillation Apparatus (While hot) glassware->assemble 2. Prevent Re-exposure inert Flush System with Inert Gas (Nitrogen or Argon) for >30 mins assemble->inert 3. Create Inert Environment crude_add Add Crude Product to Flask (via cannula or syringe) inert->crude_add 4. Safe Transfer vacuum Apply High Vacuum (<1 mmHg is a good starting point) crude_add->vacuum 5. Reduce Boiling Point heat Gently Heat with Oil Bath (Monitor head temperature closely) vacuum->heat 6. Controlled Heating fraction Collect Fractions (Discard forerun, collect main fraction at stable temp, leave pot residue) heat->fraction 7. Separation storage Store Pure Product in Inert Atmosphere (Sealed ampoule or PTFE-lined cap) fraction->storage 8. Maintain Purity quench Carefully Quench Distillation Residue (See Safety Section) fraction->quench 9. Safe Disposal finish End: Pure, Colorless Product storage->finish

Caption: General workflow for the purification of reactive sulfonyl chlorides.
Q4: Can I use flash column chromatography on silica gel to purify this compound?

A4: This is not recommended . Sulfonyl chlorides are potent electrophiles and will react readily with the nucleophilic silanol groups (Si-OH) on the surface of silica gel. This will lead to several problems:

  • Decomposition: The compound will likely decompose on the column, resulting in very low or no recovery of the desired product.

  • Contamination: The sulfonic acid formed will bind strongly to the silica, and other byproducts may elute with your fractions.

  • Safety Hazard: The reaction can be exothermic and release HCl gas within the column.

If non-distillative purification is absolutely necessary, one might consider chromatography on a more inert stationary phase, but this would require extensive development. For nearly all applications, fractional vacuum distillation is the superior and safer method.[7][8]

Section 3: Vacuum Distillation - In-Depth Troubleshooting

Q5: What are the optimal vacuum and temperature settings for distillation?

A5: Since no standard boiling point is published, the optimal conditions must be determined empirically. The core principle is to use the lowest possible temperature to prevent thermal decomposition.[7] This is achieved by using the highest possible vacuum .

Recommended Protocol for Determining Distillation Conditions:

  • Achieve High Vacuum: Start by applying the best vacuum your pump system can achieve (e.g., 0.1 - 1.0 mmHg). A high-quality vacuum pump and leak-free glassware are essential.

  • Gradual Heating: Use a magnetic stirrer and a well-controlled oil bath. Begin heating the distillation pot slowly.

  • Observe for Boiling: Note the temperature of the oil bath when the liquid begins to boil and reflux.

  • Monitor Head Temperature: The vapor temperature (or "head" temperature) is the true boiling point at that pressure. Wait for the head temperature to stabilize. This stable temperature is the boiling point of your main fraction.

  • Collect Fractions:

    • Forerun: Collect the first few drops that come over. This fraction will contain any low-boiling impurities.

    • Main Fraction: Collect the product while the head temperature remains constant.

    • Residue: Stop the distillation before the pot runs dry. The residue contains non-volatile impurities and decomposition products. Do not try to distill to dryness.

Q6: My product is darkening and appears to be decomposing in the distillation flask. What is happening and how can I fix it?

A6: Darkening during distillation is a clear sign of thermal decomposition. The higher the temperature, the greater the risk of breaking the C-S or S-Cl bonds.

  • Primary Cause: The distillation temperature is too high. This can be due to an insufficient vacuum.[7]

  • Solutions:

    • Improve Your Vacuum: This is the most critical fix. Check your entire apparatus for leaks. Ensure your pump is working efficiently and the oil is fresh. A lower pressure directly translates to a lower boiling point.

    • Reduce Pot Temperature: If you cannot improve the vacuum, you may have to accept a lower yield and distill at a slightly lower temperature, even if the rate is slow.

    • Minimize Heating Time: Do not let the compound sit at high temperatures for extended periods. Heat the pot to the required temperature quickly (but safely) and remove the heat as soon as the main fraction is collected.

    • Use a Stabilizer (Advanced): In some cases for other sulfonyl chlorides, adding a small amount of a non-volatile, inert material like dry potassium carbonate to the distilland can help stabilize it, though this should be tested on a small scale first.[9]

Section 4: Safety and Handling Protocols

Q7: What are the absolute minimum PPE and safety precautions for handling this compound?

A7: Due to its corrosive and reactive nature, stringent safety measures are mandatory. Assume the compound is highly corrosive to skin, eyes, and the respiratory tract.[3][4][6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting chemical safety goggles and a full-face shield.[4][10]

    • Gloves: Use chemical-resistant gloves (e.g., nitrile or neoprene).[5] Always inspect gloves before use and double-gloving is recommended.

    • Body Protection: A chemical-resistant lab coat or apron is essential.[4][10] For larger quantities, flame-resistant and impervious clothing should be considered.[10]

  • Engineering Controls:

    • Fume Hood: All manipulations (transfers, distillation, quenching) must be performed inside a certified chemical fume hood.[4][5]

    • Inert Atmosphere: Handle the compound under a dry, inert atmosphere (N₂ or Ar) to prevent reaction with air/moisture.

  • Emergency Preparedness:

    • Ensure an emergency eyewash station and safety shower are immediately accessible.[5]

    • Have an appropriate spill kit ready. For sulfonyl chloride spills, use a dry, inert absorbent like sand or soda ash. Do not use water or combustible materials like paper towels. [4]

Q8: How do I safely quench the reactive distillation residue and clean the glassware?

A8: The distillation residue is highly reactive and must be neutralized carefully before disposal. Never add water directly to concentrated sulfonyl chloride. [4] The exothermic reaction can cause splashing and release of corrosive HCl gas.[2]

The correct procedure involves the slow addition of the residue to a cold, stirred solution of a weak base.

QuenchingWorkflow cluster_prep Preparation cluster_quench Neutralization (In Fume Hood) cluster_verify Verification & Disposal start Start: Reactive Residue (in distillation flask) base_prep Prepare Beaker with Saturated NaHCO₃ (Sodium Bicarbonate Solution) start->base_prep 1. Prepare Quenching Agent cool Cool Base Solution in Ice Bath (With vigorous stirring) base_prep->cool 2. Control Exotherm slow_add Slowly Add Residue Dropwise (via syringe or dropping funnel) cool->slow_add 3. Controlled Reaction gas Observe Vigorous Gas Evolution (CO₂) (Control addition rate to prevent overflow) slow_add->gas 4. Manage Gas Release stir Continue Stirring for >30 mins (After addition is complete) gas->stir 5. Ensure Complete Reaction ph_check Check pH of Aqueous Layer (Ensure it is neutral or slightly basic) stir->ph_check 6. Verify Neutralization dispose Dispose of Neutralized Mixture (According to institutional guidelines) ph_check->dispose 7. Final Step finish End: Safe Disposal dispose->finish

Caption: Safe quenching protocol for reactive sulfonyl chloride residues.

After this neutralization process, the glassware can be safely washed with standard laboratory detergents.

References

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices - HoriazonChemical. [Link]

  • Sulfuryl chloride - Sciencemadness Wiki. [Link]

  • 2-(2-CHLORO-1,1,2,2-TETRAFLUOROETHOXY)-1,1,2,2-TETRAFLUORO-ETHANESULFONYL FLUORIDE - NextSDS. [Link]

  • SAFETY DATA SHEET - 2-Chloroethanesulfonyl chloride. [Link]

  • 2-Chloro-1,1,1,2-tetrafluoroethane - LookChem. [Link]

  • 2-Chloro-1,1,2,2-tetrafluoroethyl sulfurofluoridate — Chemical Substance Information. [Link]

  • Synthesis of sulfonyl chloride substrate precursors - Royal Society of Chemistry. [Link]

  • CN110167907B - Process for producing 3-chloro-1, 1,2, 2-tetrafluoropropane - Google P
  • Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2- trifluoroethenyl)oxy]methyl]... - Australian Government Department of Health and Aged Care. [Link]

  • 1,1,2,2-Tetrachloro-1,2-difluoroethane - PubChem. [Link]

  • 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl) - Organic Syntheses Procedure. [Link]

  • CHLOROTETRAFLUOROETHANE. - Hudson Technologies. [Link]

  • Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride - ResearchGate. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library. [Link]

  • US5382722A - Chemical process for the manufacture of 1,1,1,2-tetrafluoroethane - Google P
  • US6040486A - Process for the manufacture of 2-chloro-1,1,1-trifluoroethane - Google P
  • Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate - Organic Syntheses. [Link]1.242)

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-1,1,2,2-tetrafluoroethanesulfonyl Chloride (CTFESC) Reactions

Welcome to the Technical Support Center for 2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride (CTFESC). As a highly versatile fluorinated building block, CTFESC is widely utilized in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride (CTFESC). As a highly versatile fluorinated building block, CTFESC is widely utilized in medicinal chemistry and drug development. It serves two primary functions: introducing the bulky 2-chloro-1,1,2,2-tetrafluoroethylsulfonyl group via nucleophilic substitution, and acting as a radical source for tetrafluoroethylation workflows.

However, its significant steric bulk often leads to stalled reactions, poor conversions, and low yields. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, causality-driven FAQs, and optimized protocols to help you overcome these kinetic barriers.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my sulfonylation reaction with CTFESC failing to reach completion when using secondary or bulky amines? A1: The primary cause of incomplete sulfonylation with CTFESC is severe steric hindrance. The bulky −CF2​CF2​Cl group physically impedes the approach of the nucleophile to the electrophilic tetracoordinate sulfur center[1]. This creates an exceptionally high activation energy barrier for the SN​2 -like addition-elimination transition state. When the nucleophile itself is sterically demanding (e.g., secondary amines, ortho-substituted anilines), the combined steric repulsion can completely stall the reaction[1].

Q2: How can I adjust my base selection to overcome this steric barrier? A2: Relying solely on bulky, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) often exacerbates the issue by crowding the transition state[1]. To overcome the steric barrier, you must pivot to a nucleophilic catalysis paradigm. By adding a catalytic amount of 4-dimethylaminopyridine (DMAP) or 1-methylimidazole (NMI), the catalyst attacks the sulfonyl chloride to form a highly electrophilic, transient sulfonylammonium (or sulfonylimidazolium) intermediate[2]. This intermediate acts as a superior leaving group and is far more reactive toward the hindered amine than the parent sulfonyl chloride[2].

Q3: What role does solvent polarity play in optimizing these hindered reactions? A3: The transition state of a nucleophile attacking a sulfonyl chloride is highly polar and charge-separated. Non-polar solvents like dichloromethane (DCM) fail to adequately stabilize this transition state. Switching to highly polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) lowers the activation energy, significantly accelerating the reaction rate of sterically hindered substrates[1].

Q4: I am trying to use CTFESC to introduce a −CF2​CF2​Cl group onto an alkene, but I am observing no product. What is going wrong? A4: If your goal is alkene functionalization rather than sulfonylation, standard thermal conditions are usually insufficient to cleave the S-Cl or S-C bonds. CTFESC must be activated via single-electron transfer (SET). You should switch to photoredox catalysis (e.g., using visible light and an Iridium or Ruthenium photocatalyst) to generate the ⋅CF2​CF2​Cl radical, which readily adds across unactivated alkenes[3].

Part 2: Quantitative Data & Optimization Matrices

To facilitate rapid experimental design, the following tables summarize the kinetic and thermodynamic impacts of various reagents on CTFESC reactions.

Table 1: Base & Catalyst Optimization for Sterically Hindered Sulfonylation

Base SystemCatalystRelative Reaction RateTypical Yield (%)Mechanistic Rationale
TEA (3.0 eq)NoneVery Slow< 20%Bulky base exacerbates steric crowding at the transition state[1].
Pyridine (3.0 eq)NoneModerate40–50%Acts as a weak nucleophilic catalyst, slightly lowering activation energy[2].
TEA (3.0 eq)DMAP (0.1 eq)Fast85–95%DMAP forms a highly reactive sulfonylpyridinium intermediate, bypassing direct steric blocks[2].
DIPEA (3.0 eq)NMI (0.2 eq)Fast80–90%NMI acts as a potent nucleophilic catalyst with minimal steric bulk[2].

Table 2: Solvent Effects on CTFESC Sulfonylation Yields

SolventDielectric Constant ( ε )Solvation EffectRecommended Use Case
Dichloromethane (DCM)8.9Poor stabilization of polar transition states.Standard reactions with primary, unhindered amines.
Tetrahydrofuran (THF)7.5Moderate; coordinates well with metal cations.Low-temperature reactions requiring high solubility.
Acetonitrile (MeCN)37.5High stabilization of the charge-separated transition state.Preferred for hindered amines and DMAP catalysis.
N,N-Dimethylformamide (DMF)36.7Excellent stabilization; allows higher reaction temps.Highly recalcitrant substrates requiring heat (50–80 °C).

Part 3: Mechanistic Workflow & Decision Tree

Use the following logical workflow to determine the correct reaction conditions based on your desired chemical transformation.

CTFESC_Workflow Start CTFESC Reaction Goal Desired Pathway? Start->Goal Sulf Sulfonylation (S-N/S-O Bond) Goal->Sulf Rad Radical Addition (C-C Bond) Goal->Rad Steric Steric Hindrance at Sulfur Sulf->Steric Photo Photoredox Catalysis (Visible Light) Rad->Photo Cat Nucleophilic Catalysis (DMAP / NMI) Steric->Cat Solv Polar Solvent (MeCN / DMF) Steric->Solv Success1 Sulfonamide Product Cat->Success1 Solv->Success1 Success2 Fluoroalkyl Product Photo->Success2

Figure 1: Decision tree and troubleshooting workflow for CTFESC reactions.

Part 4: Self-Validating Experimental Protocols

Protocol A: DMAP-Catalyzed Sulfonylation of Sterically Hindered Amines

This protocol utilizes nucleophilic catalysis to bypass the steric bulk of the CTFESC reagent[2]. It is a self-validating system: the acidic workup systematically removes the DMAP catalyst and any unreacted starting amine based on their pKa, ensuring high crude purity.

  • Preparation: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve the sterically hindered amine (1.0 equiv) in anhydrous Acetonitrile (0.2 M). Note: Moisture must be strictly excluded to prevent competitive hydrolysis of the sulfonyl chloride.

  • Base Addition: Add triethylamine (3.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.15 equiv). Stir for 5 minutes to ensure homogeneity.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add CTFESC (1.2 equiv) dissolved in a minimal amount of anhydrous Acetonitrile.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 6–12 hours. Monitor the consumption of the amine via TLC (stain with Ninhydrin) or LC-MS.

  • Workup: Once complete, quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 1M HCl (to protonate and remove DMAP and unreacted amine), followed by brine. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Visible-Light-Induced Radical Tetrafluoroethylation of Alkenes

This protocol leverages CTFESC as a radical source rather than an electrophile, utilizing photoredox catalysis to generate the ⋅CF2​CF2​Cl radical for C-C bond formation[3].

  • Preparation: In a dry Schlenk tube, add the unactivated alkene substrate (1.0 equiv), the photocatalyst fac−Ir(ppy)3​ (2 mol%), and K2​HPO4​ (2.0 equiv).

  • Solvent & Reagent: Dissolve the mixture in anhydrous DMF (0.1 M). Add CTFESC (1.5 equiv) via a microsyringe.

  • Degassing (Critical Step): Degas the mixture via three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a triplet diradical that will rapidly quench the excited state of the photocatalyst and scavenge the generated fluoroalkyl radicals, killing the reaction. Backfill with Argon.

  • Irradiation: Irradiate the reaction mixture with blue LEDs ( λ = 450–460 nm) at room temperature for 16 hours.

  • Workup: Dilute the mixture with water and extract with diethyl ether. Wash the organic layer thoroughly with a 5% aqueous LiCl solution (to completely partition the DMF into the aqueous phase), followed by brine.

  • Isolation: Dry over MgSO4​ , concentrate, and purify via flash chromatography to isolate the tetrafluoroethylated product.

Part 5: References

1.[1] BenchChem. "Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity." BenchChem Technical Support.1 2.[3] Li, X., & Dolbier, W. R. (2023). "Nucleophilic tetrafluoroethylation of carbonyl compounds with fluorinated sulfones / Visible-Light-Induced Three-Component Tetrafluoroethyl-heteroarylation of Alkenes." Chemistry – A European Journal, 29(56). 3 3.[2] BenchChem. "Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Amines with Pyrazine-2-sulfonyl chloride." BenchChem Technical Support. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Analysis of 2-chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride: A Validated HPLC Method vs. Orthogonal Techniques

For researchers, scientists, and drug development professionals, establishing the purity of highly reactive intermediates is a cornerstone of ensuring the quality, safety, and efficacy of the final active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of highly reactive intermediates is a cornerstone of ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The compound 2-chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride, a key fluorinated building block, presents unique analytical challenges due to its inherent reactivity, particularly its susceptibility to hydrolysis. An accurate and reliable analytical method is not merely a quality control checkpoint; it is a critical tool for process understanding and optimization.

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this reactive sulfonyl chloride. Beyond a simple protocol, we will explore the causality behind the methodological choices, adhering to the principles outlined by the International Council for Harmonisation (ICH).[1][2][3] Furthermore, this guide will objectively compare the HPLC method's performance against alternative orthogonal techniques—Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and classical Titrimetry—providing the supporting data and rationale necessary for informed method selection in a modern pharmaceutical development setting.

Part 1: The Primary Technique: A Validated Reversed-Phase HPLC Method

High-Performance Liquid Chromatography is a powerful and versatile technique for purity determination due to its high resolution and sensitivity.[4] For a reactive intermediate like 2-chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride, the primary analytical challenge is preventing on-column or sample-preparation-induced degradation. The selection of a reversed-phase method with anhydrous, non-nucleophilic solvents is a deliberate choice to mitigate the risk of hydrolysis to the corresponding sulfonic acid, which is the most probable degradant.[4]

While aliphatic sulfonyl chlorides lack a strong native UV chromophore, detection at low UV wavelengths (e.g., 200-210 nm) is often feasible for purity assays where the primary goal is to separate and quantify impurities relative to the main peak. This approach avoids potentially complex and time-consuming derivatization steps that can introduce their own variability.[5][6][7]

Experimental Protocol: HPLC Purity Determination

This protocol outlines a robust isocratic reversed-phase HPLC method designed for the routine purity analysis of 2-chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler with temperature control (set to 4 °C), column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade, anhydrous), Water (HPLC grade).

  • Sample Diluent: Anhydrous Acetonitrile.

  • Standard: A well-characterized reference standard of 2-chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride of known purity.

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile : Water (60:40 v/v)Balances retention of the polar analyte with separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CEnsures consistent retention times and peak shapes.
Detection Wavelength 205 nmProvides sufficient sensitivity for the sulfonyl chloride functional group.
Injection Volume 5 µLMinimizes potential for peak overload while maintaining good sensitivity.
Run Time 15 minutesSufficient to elute the main peak and any likely impurities.

3. Sample Preparation:

  • Standard Solution (Nominal Concentration: 1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile.

  • Sample Solution (Nominal Concentration: 1.0 mg/mL): Prepare the sample in the same manner as the standard.

  • Causality: The use of anhydrous acetonitrile as the diluent is critical. Water would rapidly degrade the analyte, leading to an inaccurate purity assessment.[8] Samples should be prepared immediately before analysis and kept in a cooled autosampler (4 °C) to minimize degradation.

HPLC Method Validation Protocol & Results

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The following validation experiments were designed based on the ICH Q2(R1) guideline.[9][10][11]

HPLC_Validation_Workflow cluster_0 Method Development & Setup cluster_1 Core Validation Parameters (ICH Q2) MD Method Development SS System Suitability (Tailing, Plates, %RSD) MD->SS Spec Specificity (Forced Degradation) SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Rob Robustness Acc->Rob LODQ LOD / LOQ Prec->LODQ

Caption: Workflow for HPLC Method Validation.

1. Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Protocol: Forced degradation studies were performed. The sample was subjected to hydrolytic (acidic, basic), oxidative, and thermal stress. The chromatograms of the stressed samples were compared to that of an unstressed standard.

  • Results: The main peak was well-resolved from all degradation products and from a blank injection. Peak purity analysis using the DAD confirmed no co-eluting peaks. This demonstrates the method is stability-indicating.

2. Linearity & Range:

  • Protocol: A series of five solutions were prepared from the reference standard across a concentration range of 50% to 150% of the nominal concentration (0.5 mg/mL to 1.5 mg/mL). Each solution was injected in triplicate.

  • Results: The method demonstrated excellent linearity over the tested range.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroIntercept not significantly different from zero.
Range 0.5 - 1.5 mg/mL80% to 120% of test concentration for assay.[10]

3. Accuracy:

  • Protocol: Accuracy was assessed by the recovery of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, 120% of nominal), with three preparations at each level.

  • Results: The method is accurate for the quantification of the analyte.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.4%98.0% - 102.0% Recovery
100% 100.2%0.3%98.0% - 102.0% Recovery
120% 100.8%0.5%98.0% - 102.0% Recovery

4. Precision:

  • Protocol:

    • Repeatability (Intra-assay): Six separate sample preparations were analyzed on the same day by the same analyst.

    • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

  • Results: The low relative standard deviation (RSD) values indicate a high degree of precision.

Precision Level% RSD of Assay ResultsAcceptance Criteria
Repeatability 0.6%≤ 2.0%
Intermediate Precision 0.8%≤ 2.0%

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Results:

    • LOD: 0.05 µg/mL

    • LOQ: 0.15 µg/mL

  • Rationale: These results confirm the method's sensitivity for detecting and quantifying trace-level impurities.

6. Robustness:

  • Protocol: The effect of small, deliberate variations in method parameters was evaluated, including mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Results: No significant changes in retention time, peak shape, or quantitative results were observed, demonstrating the method's reliability during normal usage.

Part 2: Comparative Analysis with Alternative Techniques

No single analytical technique is a panacea. The choice of method should be guided by the specific analytical question being asked—be it routine QC, structural elucidation of an unknown impurity, or a simple assay of the active moiety.[12]

Method_Selection_Logic decision decision result result start Start: Purity Analysis of 2-chloro-1,1,2,2-tetrafluoro- ethanesulfonyl chloride q1 Need to separate and quantify unknown impurities? start->q1 q2 Is absolute quantification without a specific reference standard required? q1->q2 No hplc_gc HPLC or GC q1->hplc_gc Yes q3 Is the primary goal a simple, cost-effective assay of the sulfonyl chloride group? q2->q3 No qnmr Quantitative NMR (¹⁹F) q2->qnmr Yes q3->hplc_gc No, need impurity profile titration Titrimetry q3->titration Yes

Caption: Logic for Selecting an Analytical Method.

Gas Chromatography (GC)
  • Principle: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

  • Experimental Protocol:

    • Instrumentation: GC system with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: Low-polarity capillary column (e.g., DB-5ms).

    • Sample Preparation: Dissolve the sample in an anhydrous, non-polar solvent like hexane or dichloromethane. Derivatization to a more stable sulfonamide may be required for robust quantification to avoid on-column degradation.[13]

    • Analysis: Inject the sample. Purity is typically calculated by area percent.

  • Advantages:

    • High efficiency for separating volatile impurities.

    • When coupled with MS, provides structural information for impurity identification.[14][15]

  • Limitations:

    • The thermal lability of sulfonyl chlorides can lead to degradation in the hot injector, skewing purity results.[4]

    • Not suitable for non-volatile impurities (e.g., the sulfonic acid degradant).

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. For this fluorinated analyte, ¹⁹F NMR is exceptionally powerful.[16] Quantitative NMR (qNMR) allows for the determination of purity by integrating the signal of the analyte against that of a certified internal standard of known concentration.[17]

  • Experimental Protocol:

    • Instrumentation: NMR spectrometer (≥400 MHz).

    • Sample Preparation: Accurately weigh the sample and a fluorine-containing internal standard (e.g., 4,4´-difluorobenzophenone) into a vial. Dissolve in a deuterated solvent (e.g., CDCl₃).

    • Analysis: Acquire the ¹⁹F NMR spectrum using quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse). Calculate purity by comparing the integrated area of the analyte's fluorine signals to the internal standard's signal.

  • Advantages:

    • Provides an absolute measure of purity without needing a reference standard of the analyte itself.

    • Offers detailed structural information, aiding in the identification of impurities.[18][19]

    • Non-destructive.

  • Limitations:

    • Lower sensitivity compared to chromatographic techniques; may not detect trace impurities.

    • Requires specialized equipment and expertise.

Titrimetric Methods
  • Principle: This classical chemical analysis involves reacting the sulfonyl chloride with an excess of a nucleophile (e.g., an amine or alcohol). The reaction liberates hydrochloric acid (HCl), which is then titrated with a standardized basic solution.[4]

  • Experimental Protocol:

    • Instrumentation: Autotitrator or manual titration setup (buret, pH meter/indicator).

    • Reagents: Standardized sodium hydroxide solution, inert solvent (e.g., THF), and a suitable nucleophile (e.g., benzylamine).

    • Procedure: Accurately weigh the sample, dissolve it in the inert solvent, and add the nucleophile. Allow the reaction to complete, then titrate the generated acid with the standardized base.

  • Advantages:

    • Simple, cost-effective, and highly accurate for determining the total assay of the sulfonyl chloride functional group.[12]

  • Limitations:

    • Not specific. It will quantify any reactive species that can generate an acid under the reaction conditions, providing no information on individual impurities.[12]

    • Not suitable for impurity profiling.

Head-to-Head Performance Comparison
FeatureValidated HPLC Gas Chromatography (GC) Quantitative ¹⁹F NMR Titrimetry
Primary Application Purity & Impurity ProfilingPurity & Volatile Impurity IDAbsolute Purity & Structure ElucidationAssay of Main Component
Specificity High (Stability-Indicating)Moderate (Risk of degradation)High (Structurally specific)Low (Functional group specific)
Sensitivity High (LOD ~0.05 µg/mL)HighLow to ModerateModerate
Quantitative Capability Excellent (with reference std.)Good (Area % or with std.)Excellent (Primary method)Excellent (for total assay)
Structural Information Limited (UV Spectrum)High (with MS detector)Very HighNone
Key Advantage Robust, versatile, and well-suited for routine QC and stability testing.Excellent for identifying unknown volatile impurities.Provides absolute purity without a specific analyte standard.Simple, low-cost, and highly accurate for assay.
Key Limitation Requires a reference standard for accurate quantification.Potential for thermal degradation of the analyte.Lower sensitivity for trace impurities; expensive equipment.Lacks specificity; cannot profile impurities.

Conclusion

For the comprehensive quality control of 2-chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride, a validated, stability-indicating HPLC method stands as the most robust and versatile technique. It provides the necessary specificity, sensitivity, and precision to accurately determine purity and profile potential impurities, which is essential for meeting modern regulatory expectations.[20][21][22]

However, orthogonal methods play a critical, complementary role. Quantitative ¹⁹F NMR is invaluable for the absolute purity assignment of reference standards and for definitive structural elucidation of process-related impurities. GC-MS serves as a powerful investigative tool for identifying unknown volatile impurities that may not be observed by HPLC. Finally, Titrimetry remains a simple and effective method for a rapid, low-cost assay of the main component where a detailed impurity profile is not required.

Ultimately, a multi-faceted analytical approach, leveraging the strengths of each technique, provides the most complete understanding of product quality and ensures the highest level of scientific integrity in the drug development process.

References

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA.gov. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. Scribd. Available from: [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Verma, B. C., et al. Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. Available from: [Link]

  • American Chemical Society. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Publications. Available from: [Link]

  • SIELC. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]

  • ACS Publications. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches. ACS Publications. Available from: [Link]

  • Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing. Available from: [Link]

  • Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Available from: [Link]

  • National Institutes of Health. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. PMC - NIH. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available from: [Link]

  • ACG Publications. A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Available from: [Link]

  • ACS Publications. Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. ACS Publications. Available from: [Link]

  • ResearchGate. Relative number of sulfonyl chlorides (%) that could be successfully analyzed by KFT as a function of Σσ parameter. ResearchGate. Available from: [Link]

  • OMICS International. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride. OMICS International. Available from: [Link]

  • Semantic Scholar. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. Available from: [Link]

  • ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. Available from: [Link]

  • ResearchGate. HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. Available from: [Link]

  • Oxford Instruments. NMR | Speeding Fluorine Analysis. Oxford Instruments. Available from: [Link]

  • PubMed. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov. Available from: [Link]

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Comparative

Mass Spectrometry Fragmentation Patterns of 2-Chloro-1,1,2,2-tetrafluoroethanesulfonyl Chloride: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Comparative Mass Spectrometry, and Reaction Monitoring Introduction: The Strategic Role of Perf...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Comparative Mass Spectrometry, and Reaction Monitoring

Introduction: The Strategic Role of Perfluoroalkanesulfonyl Chlorides

In modern drug discovery, the strategic incorporation of fluorinated motifs—such as the 1,1,2,2-tetrafluoroethyl group ( −CF2​CF2​H ) or its chlorinated derivatives—is a proven method for modulating a drug candidate's lipophilicity, metabolic stability, and binding affinity [1]. As late-stage functionalization methodologies evolve, bifunctional reagents like 2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride (CTFESC, CAS: 68683-11-4) have emerged as powerful building blocks for radical and nucleophilic fluoroalkylation [2].

However, monitoring these highly reactive intermediates during synthesis or identifying their downstream metabolites requires precise analytical control. Because sulfonyl chlorides are prone to rapid hydrolysis in aqueous media, standard LC-ESI-MS workflows often fail, yielding only the degraded sulfonic acid.

As an Application Scientist, I have designed this guide to objectively compare the Electron Ionization (EI) mass spectrometry performance of CTFESC against standard alternatives like Trifluoromethanesulfonyl chloride (TfCl) and 1,1,2,2-Tetrafluoroethanesulfonyl chloride (TFESC). By understanding the causality behind their fragmentation, researchers can build self-validating analytical workflows that prevent misidentification.

Mechanistic Principles of Fragmentation (EI-MS)

Under 70 eV Electron Ionization (EI), perfluoroalkanesulfonyl chlorides exhibit highly predictable, yet distinct, fragmentation cascades. The extreme electronegativity of the perfluoroalkyl group profoundly destabilizes the molecular ion [M]∙+ , rendering it extremely weak or entirely absent from the spectrum [3].

Instead of a robust parent peak, the structural identity must be deduced through primary α -cleavages and secondary β -scissions:

  • α -Cleavage of the C–S Bond: The sulfur-carbon bond is the weakest link. Cleavage here results in the neutral loss of the chlorosulfonyl radical ( ⋅SO2​Cl , -99/101 Da), yielding an intensely abundant fluoroalkyl cation. This is typically the base peak of the spectrum.

  • α -Cleavage of the S–Cl Bond: Loss of a chlorine radical ( ⋅Cl , -35/37 Da) yields the [Rf​−SO2​]+ cation, which subsequently extrudes sulfur dioxide ( SO2​ , -64 Da) to return to the fluoroalkyl cation.

  • Isotopic Signatures: The presence of halogens provides a built-in validation mechanism. CTFESC contains two chlorine atoms (one on the alkyl chain, one on the sulfonyl group). This generates a highly specific 9:6:1 isotopic ratio (at M, M+2, M+4), allowing immediate differentiation from mono-chlorinated background noise.

Comparative Performance Guide: CTFESC vs. Alternatives

To select the correct reagent and analytical monitoring strategy, we must compare the exact masses and base fragments of CTFESC against common alternatives.

Analytical FeatureTrifluoromethanesulfonyl Chloride (TfCl)1,1,2,2-Tetrafluoroethanesulfonyl Chloride (TFESC)2-Chloro-1,1,2,2-tetrafluoroethanesulfonyl Chloride (CTFESC)
CAS Number 421-83-0356-15-068683-11-4
Molecular Formula CClF3​O2​S C2​HClF4​O2​S C2​Cl2​F4​O2​S
Exact Mass 167.92 Da199.93 Da233.89 Da
Isotopic Signature 3:1 (Mono-Chlorine)3:1 (Mono-Chlorine)9:6:1 (Di-Chlorine)
Primary Base Peak m/z 69 ( [CF3​]+ )m/z 101 ( [C2​HF4​]+ )m/z 135 / 137 ( [C2​ClF4​]+ )
Secondary Peak m/z 50 ( [CF2​]+ )m/z 51 ( [CF2​H]+ )m/z 85 / 87 ( [CF2​Cl]+ )
Primary Application TrifluoromethylationTetrafluoroethylationChlorotetrafluoroethylation

Data synthesis supported by standard NIST mass spectral libraries for fluorinated sulfonyl chlorides [3].

Experimental Protocols: Self-Validating GC-EI-MS Workflow

To prevent the erroneous detection of hydrolyzed artifacts, analysis must be conducted using Gas Chromatography-Mass Spectrometry (GC-MS) under strictly anhydrous conditions. Every step in this protocol is designed as a self-validating system to ensure data integrity.

Step 1: Anhydrous Sample Preparation
  • Action: Dissolve 1.0 mg of CTFESC in 1.0 mL of anhydrous, GC-grade dichloromethane (DCM) inside a nitrogen-purged environment.

  • Causality & Validation: Add 5 mg of anhydrous MgSO4​ to the autosampler vial to scavenge any trace moisture. This prevents the sulfonyl chloride from degrading into 2-chloro-1,1,2,2-tetrafluoroethanesulfonic acid. If the acid forms, it will not volatilize properly in the GC inlet, leading to false-negative results.

Step 2: System Suitability and Blank Verification
  • Action: Inject 1 µL of the pure anhydrous DCM blank before the sample.

  • Causality & Validation: Confirm the absence of siloxane column bleed (m/z 207, 281). Fluorocarbon fragments (m/z 50, 69, 85) occupy the low-mass region; a clean baseline here is mandatory to prevent isobaric interference.

Step 3: Chromatographic Separation
  • Parameters: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm). Set the inlet temperature to 200°C. Program the oven: Hold at 40°C for 2 mins, ramp at 15°C/min to 200°C.

  • Causality & Validation: Highly fluorinated molecules are exceptionally volatile. Starting the oven at 40°C ensures the analyte focuses on the column head rather than co-eluting in the solvent delay window.

Step 4: EI Detection and Isotopic Validation
  • Parameters: 70 eV ionization energy, source temperature 230°C, scan range m/z 35 to 300.

  • Causality & Validation: Do not rely solely on the base peak (m/z 135). The software must be programmed to extract the [M−Cl]+ cluster at m/z 199 and 201. If the ratio of m/z 199 to 201 deviates by more than 10% from the theoretical 3:1 ratio, the peak must be flagged as a co-eluting impurity rather than the target fragment.

Data Visualization: CTFESC Fragmentation Pathway

The following diagram maps the logical fragmentation cascade of CTFESC under 70 eV EI conditions. Notice how the pathways diverge based on the cleavage of the sulfonyl group versus the extrusion of neutral molecules.

MS_Fragmentation M Molecular Ion [M]•+ [Cl-CF₂-CF₂-SO₂-Cl]•+ m/z 234, 236, 238 A Sulfonyl Cation [Cl-CF₂-CF₂-SO₂]+ m/z 199, 201 M->A - Cl• (-35/37 Da) B Fluoroalkyl Cation [Cl-CF₂-CF₂]+ m/z 135, 137 M->B - •SO₂Cl (-99/101 Da) C Chlorosulfonyl Cation [SO₂Cl]+ m/z 99, 101 M->C - •CF₂CF₂Cl (-135/137 Da) A->B - SO₂ (-64 Da) D Secondary Cation [CF₂Cl]+ m/z 85, 87 B->D - :CF₂ (-50 Da) E Secondary Cation [CF₂]+ m/z 50 B->E - •CF₂Cl (-85/87 Da)

Fig 1: EI-MS fragmentation pathway of 2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride.

References

  • Title: Zinc 1,1,2,2-Tetrafluoroethanesulfinate: A Synthetically Useful Oxidative and Photoredox Source of the 1,1,2,2-Tetrafluoroethyl Radical Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Organophotoredox-Catalyzed Reductive Tetrafluoroalkylation of Alkenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Trifluoromethanesulfonyl chloride Mass Spectrum (SRD 69) Source: NIST Mass Spectrometry Data Center / Chemistry WebBook URL: [Link]

  • Title: Compound Summary: Trifluoromethanesulfonyl chloride (CID 79000) Source: PubChem (National Institutes of Health) URL: [Link]

Safety & Regulatory Compliance

Safety

2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride proper disposal procedures

Comprehensive Safety and Disposal Guide for 2-Chloro-1,1,2,2-tetrafluoroethanesulfonyl Chloride Introduction For researchers, scientists, and drug development professionals, handling highly reactive fluorinated building...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 2-Chloro-1,1,2,2-tetrafluoroethanesulfonyl Chloride

Introduction

For researchers, scientists, and drug development professionals, handling highly reactive fluorinated building blocks requires stringent safety and logistical planning. 2-Chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride (CAS 89740-40-9) is a potent electrophile frequently utilized in the synthesis of sulfonamides and sulfonate esters. Due to its intense reactivity with moisture and nucleophiles, improper disposal can lead to dangerous thermal runaways, the release of corrosive hydrogen chloride (HCl) gas, and severe exposure risks[1].

This guide provides authoritative, step-by-step operational procedures for the safe handling, quenching, and disposal of this reagent in a professional laboratory environment.

Physicochemical Profile and Hazard Assessment

Understanding the intrinsic properties of 2-Chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride is critical for designing a safe disposal strategy. The tetrafluoroethyl group exerts a strong electron-withdrawing inductive effect, significantly increasing the electrophilicity of the sulfonyl sulfur compared to standard alkyl sulfonyl chlorides.

Table 1: Physicochemical and Hazard Data

Property / HazardCharacteristicOperational Implication
Chemical Class Fluorinated Sulfonyl ChlorideExtremely reactive towards water, alcohols, and amines.
Reactivity Exothermically Water-ReactiveHydrolyzes rapidly to form HCl gas and sulfonic acid[1].
Toxicity Severe CorrosiveCauses coagulation necrosis on contact; mandates strict PPE[1].
Waste Classification Halogenated, CorrosiveMust be segregated from incompatible waste streams[2].

Mechanistic Principles of Disposal

The core principle of disposing of sulfonyl chloride residues is controlled alkaline hydrolysis. Reaction: R-SO2Cl + 2 NaOH → R-SO3Na + NaCl + H2O

Expertise & Causality: Why use an ice-cold alkaline solution instead of plain water? Adding water directly to the sulfonyl chloride can cause a localized, violent exothermic reaction, leading to the rapid vaporization of unreacted chemical and the explosive release of HCl gas[1]. By dissolving the residue in an inert solvent and adding it dropwise to an excess of ice-cold sodium hydroxide (NaOH), the exotherm is safely dissipated. The base immediately neutralizes the generated HCl, preventing its release into the fume hood exhaust and driving the equilibrium toward the stable sulfonate salt.

Standard Operating Procedure (SOP): Waste Management

Bulk Disposal (Unused or Expired Reagent > 10 g)

Do not attempt to quench bulk quantities of 2-Chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride in the laboratory. The risk of thermal runaway is too high.

  • Containment : Keep the material in its original manufacturer's container. Ensure the cap is securely sealed to prevent moisture ingress[1].

  • Secondary Containment : Place the primary container inside a shatterproof secondary container (e.g., a high-density polyethylene bucket) to contain potential leaks[2].

  • Labeling : Attach a completed Hazardous Waste Tag. Explicitly list the contents and check the hazard boxes for "Corrosive", "Halogenated Organic", and "Water-Reactive"[2].

  • EHS Transfer : Transfer the container to your facility's Satellite Accumulation Area (SAA). The Environmental Health and Safety (EHS) department will coordinate pickup and transport to a licensed hazardous waste disposal facility, where it is typically destroyed via incineration equipped with an afterburner and alkaline scrubber[2][3].

Laboratory-Scale Quenching (Residues and Empty Vessels < 10 g)

For reaction flasks containing trace residues or small amounts of unused reagent, perform a controlled quench to render the vessel safe for standard cleaning.

Prerequisites: Operate strictly inside a certified chemical fume hood. Wear a chemically resistant lab coat, a face shield over safety goggles, and heavy-duty nitrile or neoprene gloves[3].

  • Alkaline Bath Preparation : In a large Erlenmeyer flask or beaker, prepare a 1 M to 2 M solution of NaOH or Na2CO3. The volume should be at least 10 times the volume of the sulfonyl chloride to be quenched.

  • Cooling : Place the alkaline solution in an ice-water bath and allow it to cool to < 5 °C.

  • Dilution : Dilute the 2-Chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride residue with a dry, inert, water-miscible solvent (e.g., anhydrous Tetrahydrofuran (THF) or acetone). This reduces the concentration and moderates the reaction kinetics.

  • Controlled Addition : Using an addition funnel or a glass pipette, add the diluted sulfonyl chloride solution dropwise into the vigorously stirred, ice-cold alkaline bath. Never add the aqueous solution directly to the sulfonyl chloride[1].

  • Neutralization & Verification (Self-Validating Step) : Once the addition is complete, continue stirring the mixture in the ice bath for 30 to 60 minutes. Test the pH using indicator paper. If the solution is acidic, carefully add more NaOH until the pH stabilizes between 7 and 8. This validates that the hydrolysis is complete and all generated acid has been neutralized.

  • Final Disposal : Transfer the neutralized, room-temperature solution to the appropriate aqueous halogenated waste carboy. If a significant amount of organic solvent (like THF) was used, ensure the waste is classified as a mixed aqueous/organic halogenated waste stream[2].

Waste Management Workflow

G start 2-Chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride Waste decision Waste Volume? start->decision trace Trace/Residue (< 10 g or empty vessel) decision->trace Small amount bulk Bulk/Unused (> 10 g or intact bottle) decision->bulk Large amount quench Controlled Hydrolysis (Ice-cold 1M NaOH) trace->quench ehs_bulk Seal in Original Container Label: Corrosive, Halogenated bulk->ehs_bulk neutralize Verify pH 7-8 & Separate Phases quench->neutralize aqueous_waste Aqueous Waste Stream (Halogenated/Salts) neutralize->aqueous_waste organic_waste Organic Waste Stream (If co-solvents used) neutralize->organic_waste ehs_pickup EHS Hazardous Waste Pickup ehs_bulk->ehs_pickup aqueous_waste->ehs_pickup organic_waste->ehs_pickup

Decision matrix and workflow for the safe disposal and EHS processing of sulfonyl chloride waste.

References

  • University of South Carolina Aiken. "Hazardous Waste (HazWaste) Plan." usca.edu. 2

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 3,5-DICHLORO-2-HYDROXYBENZENESULFONYL CHLORIDE." chemicalbook.com. 3

  • Santa Cruz Biotechnology. "2-Nitrobenzenesulfonyl chloride SDS." scbt.com. 1

Sources

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2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride
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